molecular formula C33H34N6O4 B8431646 N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide

N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide

Cat. No.: B8431646
M. Wt: 578.7 g/mol
InChI Key: AVUUHIYJPTWYNX-UHFFFAOYSA-N
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Description

The compound “US8933228, Ref 2” is a novel chemical entity primarily used in respiratory formulations. It is known for its role as an inhibitor of p38 mitogen-activated protein kinase enzymes, particularly the alpha and gamma sub-types. This compound has shown significant potential in the treatment of inflammatory diseases and respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD) .

Properties

Molecular Formula

C33H34N6O4

Molecular Weight

578.7 g/mol

IUPAC Name

N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C33H34N6O4/c1-21-10-12-22(13-11-21)39-30(19-28(38-39)33(2,3)4)37-32(41)35-26-14-15-27(25-9-7-6-8-24(25)26)43-23-16-17-34-29(18-23)36-31(40)20-42-5/h6-19H,20H2,1-5H3,(H,34,36,40)(H2,35,37,41)

InChI Key

AVUUHIYJPTWYNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OC5=CC(=NC=C5)NC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8933228, Ref 2” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are documented in various chemical databases and research articles.

Industrial Production Methods

Industrial production of “US8933228, Ref 2” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

“US8933228, Ref 2” undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

Scientific Research Applications

“US8933228, Ref 2” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “US8933228, Ref 2” involves the inhibition of p38 mitogen-activated protein kinase enzymes. These enzymes play a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines. By inhibiting these enzymes, “US8933228, Ref 2” helps reduce inflammation and alleviate symptoms of respiratory disorders .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other p38 mitogen-activated protein kinase inhibitors, such as:

Uniqueness

“US8933228, Ref 2” stands out due to its high selectivity for the p38 mitogen-activated protein kinase alpha and gamma sub-types, which reduces the risk of off-target effects and enhances its safety profile. This selectivity makes it a promising candidate for therapeutic applications in treating inflammatory diseases and respiratory disorders .

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